3-Allyl-4,4-dimethylcyclohexanone
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Overview
Description
3-Allyl-4,4-dimethylcyclohexanone is an organic compound with the molecular formula C11H18O and a molecular weight of 166.266 g/mol . It is a cyclohexanone derivative characterized by the presence of an allyl group and two methyl groups on the cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4,4-dimethylcyclohexanone typically involves the alkylation of 4,4-dimethylcyclohexanone with an allyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the 4,4-dimethylcyclohexanone, followed by the addition of allyl bromide to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-4,4-dimethylcyclohexanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4,4-dimethylcyclohexanone carboxylic acid.
Reduction: Formation of 3-allyl-4,4-dimethylcyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
3-Allyl-4,4-dimethylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Allyl-4,4-dimethylcyclohexanone involves its interaction with various molecular targets. The allyl group can participate in electrophilic addition reactions, while the ketone group can undergo nucleophilic addition. These interactions can affect various biochemical pathways, although detailed studies are required to elucidate specific mechanisms .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclohexanone: Lacks the allyl group, making it less reactive in certain types of reactions.
3-Allyl-2,4,4-trimethylcyclohexanone: Contains an additional methyl group, which can influence its reactivity and steric properties.
2,4-Dimethylcyclohexanone: Different substitution pattern, leading to different chemical behavior.
Uniqueness
3-Allyl-4,4-dimethylcyclohexanone is unique due to the presence of both the allyl and dimethyl groups on the cyclohexane ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4,4-dimethyl-3-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-4-5-9-8-10(12)6-7-11(9,2)3/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
ZMYNQXYJDCIINI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)CC1CC=C)C |
Origin of Product |
United States |
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